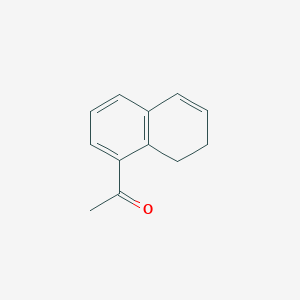

methyl 7-methoxy-1H-indole-6-carboxylate

Übersicht

Beschreibung

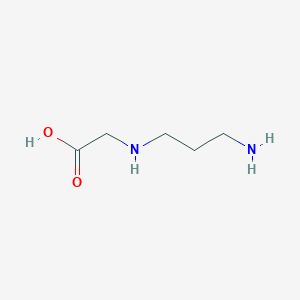

“Methyl 7-methoxy-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, a heterocyclic aromatic organic compound. It has been used as a reactant for the preparation of β-carboline-1-carboxylic acids as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Profiling and Computational Studies

Methyl 7-methoxy-1H-indole-6-carboxylate (MMIC) has been characterized using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy, revealing insights into its electronic nature and vibrational modes. Its HOMO-LUMO energy distribution was analyzed, providing information on bonding and anti-bonding structures. Additionally, the molecule's reactivity, molecular electrostatic potential, and non-linear optical properties were investigated, contributing to the understanding of its chemical behavior (Almutairi et al., 2017).

Synthesis of Alkaloid Derivatives

Research on the synthesis of various alkaloid derivatives, such as 7-methoxy-O-methylmukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, involves using molecules like MMIC. These studies enhance the understanding of synthetic pathways and have potential implications for developing new biologically active compounds (Ma et al., 2014).

Heterocyclic Compound Syntheses

MMIC plays a role in the syntheses of various heterocyclic compounds, such as dihydro-7-methoxy-6-methyl-1H-pyrrolo indoles. These syntheses contribute to the development of novel molecules with potential pharmacological applications (Kametani et al., 1978).

Antioxidant and Cytotoxicity Properties

MMIC derivatives exhibit moderate antioxidant properties, with potential applications in food chemistry. Studies have shown that certain derivatives have low cytotoxic activities, indicating their safety for use in various applications (Goh et al., 2015).

Optimization of Synthesis Conditions

Research on MMIC derivatives involves optimizing synthesis conditions to achieve higher yields. Techniques like LC-MS-MS are used to optimize catalyst loading, temperature, and time, contributing to efficient and scalable synthesis methods (Goh et al., 2015).

Novel Tryptophan Derivatives

MMIC has been utilized in the synthesis of novel tryptophan derivatives, aiding in peptide and peptoid conformation elucidation studies. These derivatives have applications in structural biology and pharmaceutical research (Horwell et al., 1994).

Bioreductive Anticancer Agents

Studies on indolequinones, synthesized from compounds like MMIC, show potential as bioreductive anticancer agents. These compounds demonstrate varying toxicity towards mammalian cells under different conditions, contributing to cancer research (Cotterill et al., 1994).

Wirkmechanismus

Target of Action

Methyl 7-methoxy-1H-indole-6-carboxylate, like many indole derivatives, is believed to interact with multiple receptors .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the results could potentially include antiviral, anti-inflammatory, anticancer, and other effects .

Eigenschaften

IUPAC Name |

methyl 7-methoxy-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-8(11(13)15-2)4-3-7-5-6-12-9(7)10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSQJPLIWWCHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)

![7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B3179806.png)

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)